molecular formula C6H10ClN3 B2614231 1-Allyl-1H-pyrazol-4-amine hydrochloride CAS No. 2225147-27-1

1-Allyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2614231
CAS No.: 2225147-27-1
M. Wt: 159.62
InChI Key: DLRCOYBTQOSNJM-UHFFFAOYSA-N
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Description

1-Allyl-1H-pyrazol-4-amine hydrochloride is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-1H-pyrazol-4-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-allyl-1-phenylhydrazine with acetic acid and water at elevated temperatures to facilitate condensation and rearrangement reactions . Another method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, hydrogen peroxide, or other oxidizing agents.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds with different functional groups.

Comparison with Similar Compounds

Uniqueness: 1-Allyl-1H-pyrazol-4-amine hydrochloride is unique due to its allyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-prop-2-enylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-3-9-5-6(7)4-8-9;/h2,4-5H,1,3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRCOYBTQOSNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225147-27-1
Record name 1-(prop-2-en-1-yl)-1H-pyrazol-4-amine hydrochloride
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